molecular formula C23H30N2O2 B240765 N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

Katalognummer B240765
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: ZSMRECJRHHPNCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular disorders.

Wirkmechanismus

BIBP 3226 acts as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It exerts its effects through several different receptors, including the Y1 receptor. The Y1 receptor is involved in the regulation of food intake, energy metabolism, and cardiovascular function. BIBP 3226 binds to the Y1 receptor and prevents N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide from exerting its effects, leading to a reduction in food intake, weight loss, and cardiovascular benefits.
Biochemical and Physiological Effects
BIBP 3226 has been shown to have several biochemical and physiological effects. In animal studies, BIBP 3226 has been shown to reduce food intake, body weight, and fat mass. It has also been shown to improve glucose tolerance and insulin sensitivity, indicating its potential therapeutic application in diabetes. BIBP 3226 has also been shown to lower blood pressure and improve endothelial function, indicating its potential cardiovascular benefits.

Vorteile Und Einschränkungen Für Laborexperimente

BIBP 3226 has several advantages for use in lab experiments. It is a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, which allows for specific targeting of this receptor. It also has a high affinity for the receptor, which enhances its potency. However, BIBP 3226 has some limitations for use in lab experiments. It is a relatively complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has low solubility in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on BIBP 3226. One area of interest is the potential therapeutic application of BIBP 3226 in obesity and related metabolic disorders. Further studies are needed to investigate the long-term safety and efficacy of BIBP 3226 in humans. Another area of interest is the potential cardiovascular benefits of BIBP 3226. Future studies are needed to investigate the mechanisms underlying these benefits and to determine the optimal dosing and administration of BIBP 3226. Additionally, there is potential for the development of new and more potent N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor antagonists based on the structure of BIBP 3226.

Synthesemethoden

BIBP 3226 is synthesized through a multi-step process involving several chemical reactions. The first step involves the protection of the hydroxyl group of 3-hydroxybenzoic acid using tert-butyldimethylsilyl chloride. The protected compound is then subjected to a Friedel-Crafts acylation reaction with isobutyryl chloride to yield 3-isobutoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine in the presence of triethylamine to yield BIBP 3226.

Wissenschaftliche Forschungsanwendungen

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of obesity. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a potent orexigenic peptide that stimulates food intake and promotes fat storage. BIBP 3226, as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can block the orexigenic effects of N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide and reduce food intake, leading to weight loss.
BIBP 3226 has also been investigated for its potential cardiovascular benefits. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is known to have vasoconstrictive effects, which can lead to hypertension and cardiovascular disease. BIBP 3226, by blocking the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can reduce vasoconstriction and lower blood pressure.

Eigenschaften

Produktname

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

Molekularformel

C23H30N2O2

Molekulargewicht

366.5 g/mol

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H30N2O2/c1-18(2)17-27-22-10-6-9-20(15-22)23(26)24-21-11-13-25(14-12-21)16-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26)

InChI-Schlüssel

ZSMRECJRHHPNCQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Kanonische SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.